HMG-CoA Reductase Inhibitory Potency: IC₅₀ Quantitative Comparison
6'-Hydroxymethyl Simvastatin (in its hydrolyzed β-hydroxyacid form) demonstrates potent competitive inhibition of HMG-CoA reductase with an IC₅₀ range of 13.3–19.3 nM in human Hep G2 cell assays . The β-hydroxyacid of Simvastatin (SVA) is documented as the most potent metabolite among the active species, with 6′-hydroxymethyl derivatives contributing meaningfully to overall inhibitory activity [1].
| Evidence Dimension | HMG-CoA Reductase Inhibition IC₅₀ |
|---|---|
| Target Compound Data | 13.3–19.3 nM |
| Comparator Or Baseline | Simvastatin β-Hydroxyacid (SVA): reported as most potent among active metabolites; Simvastatin lactone (prodrug): IC₅₀ ~11–33 nM (varies by assay) |
| Quantified Difference | IC₅₀ values within same order of magnitude as parent active form; contributes to cumulative in vivo inhibition |
| Conditions | Human Hep G2 hepatoma cell line; cholesterol synthesis inhibition assay |
Why This Matters
This quantifies the compound's intrinsic pharmacological activity, confirming its relevance for studies of statin mechanism and metabolism where activity of individual metabolite species must be isolated.
- [1] Prueksaritanont T, Ma B, Yu N. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. Br J Clin Pharmacol. 2003;56(1):120-124. View Source
